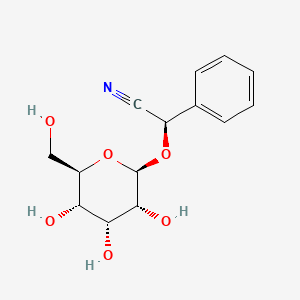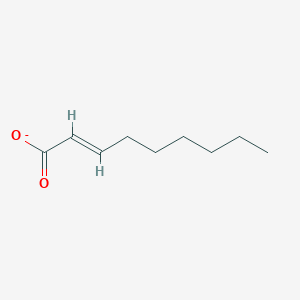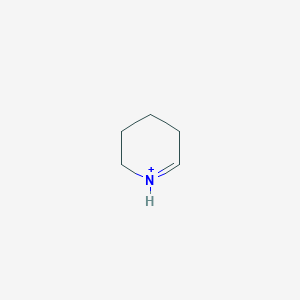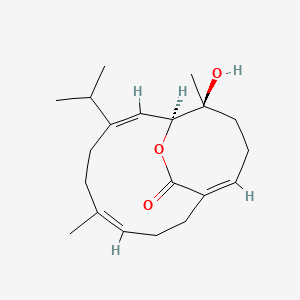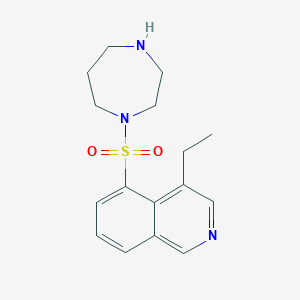
5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,4-diazepan-1-ylsulfonyl)-4-ethylisoquinoline is a member of isoquinolines.
Applications De Recherche Scientifique
Rho-Kinase Inhibition
5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline derivatives have been investigated as potent Rho-kinase inhibitors. One study highlighted the development of specific inhibitors with potential clinical applications, such as reducing intraocular pressure in rabbit models (Tamura et al., 2005).
Crystallographic Studies
Research involving derivatives of 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline has focused on crystallographic studies to understand molecular conformations and interactions. One study examined the structural details of 4-fluoro-5-sulfonylisoquinoline derivatives (Ohba et al., 2012).
Antimicrobial Properties
Compounds related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline have been synthesized and evaluated for their antimicrobial properties. A study demonstrated the antibacterial and antifungal activities of these compounds, notably against specific strains like S. aureus and C. albicans (Al-Hiari et al., 2008).
Vasorelaxing Mechanism
Fasudil hydrochloride, a related compound, has been studied for its vasorelaxing effects in rabbit basilar arteries, indicating potential clinical relevance in cerebral vasospasm treatment (Nakamura et al., 2001).
Synthesis of Novel Heterocycles
Research into the synthesis of novel heterocycles, such as isoindolobenzazepines, using compounds structurally related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline has been conducted, providing insights into the synthesis of complex molecular structures (Padwa et al., 2001).
Drug Synthesis and Characterization
Several studies have focused on the synthesis and characterization of drugs using structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline. For instance, research on the synthesis of 1-Isoquinolinol and its derivatives demonstrated practical processes with potential applications in pharmaceuticals (Chen et al., 2012).
Ring Expansion Studies
Research on ring expansion of quinolines and isoquinolines, including structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline, has been reported, offering novel approaches to synthesize complex organic compounds (Yadav et al., 2004).
Decarboxylative Asymmetric Alkylation
A study on palladium-catalyzed decarboxylative asymmetric alkylation of 1,4-diazepan-5-ones, closely related to the compound of interest, has shown potential in synthesizing diazepanone heterocycles with various functional groups (Sercel et al., 2019).
Labeled Compound Synthesis
Efforts have been made in synthesizing labeled potent HIV non-nucleoside reverse transcriptase inhibitors using structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline (Latli et al., 2009).
Propriétés
Nom du produit |
5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline |
|---|---|
Formule moléculaire |
C16H21N3O2S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
5-(1,4-diazepan-1-ylsulfonyl)-4-ethylisoquinoline |
InChI |
InChI=1S/C16H21N3O2S/c1-2-13-11-18-12-14-5-3-6-15(16(13)14)22(20,21)19-9-4-7-17-8-10-19/h3,5-6,11-12,17H,2,4,7-10H2,1H3 |
Clé InChI |
AZCPHIJXTJGNPK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CN=C1)C=CC=C2S(=O)(=O)N3CCCNCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



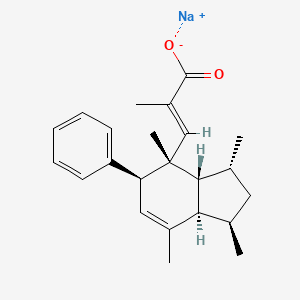
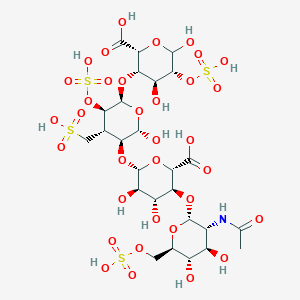
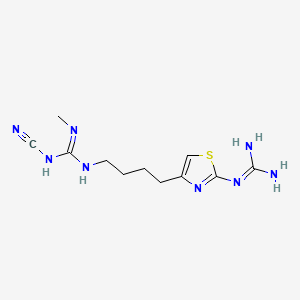
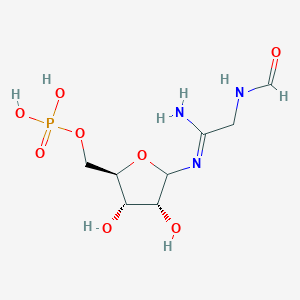
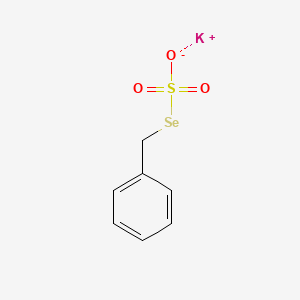
![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)
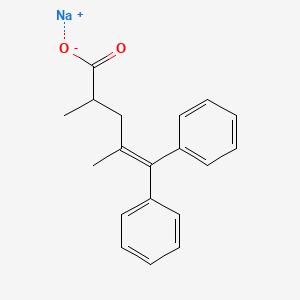
![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)
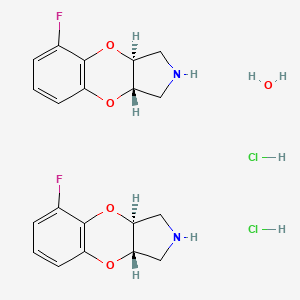
![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)
